molecular formula C5H10F6N5P B1148561 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate CAS No. 1266134-54-6

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

Cat. No. B1148561
CAS RN: 1266134-54-6
M. Wt: 285.1305802
InChI Key:
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Description

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound with the empirical formula C5H10F6N5P . It is an efficient diazo transfer reagent used for the preparation of azides from primary amines . It is an alternative to tosyl azide and has an easier-to-separate water-soluble by-product .


Synthesis Analysis

Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate . The choice of base is important in the diazo-transfer reaction. In general, 4-(N,N-dimethyl)aminopyridine (DMAP) is efficient, but a stronger base such as alkylamine or DBU is more appropriate for the reaction of nucleophilic primary amines .


Molecular Structure Analysis

The molecular structure of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate has been studied using X-ray single crystal structural analysis and geometry optimization using density functional theory (B3LYP/6-31G**) .


Chemical Reactions Analysis

The compound is primarily used in diazo-transfer reactions to prepare azides from primary amines . The reaction mechanism has been explained with the help of X-ray single crystal structural analysis and geometry optimization .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 205-210 °C . It is stored at a temperature of -20°C . The molecular weight of the compound is 285.13 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Self-react . The safety information pictograms indicate that it is dangerous and it has hazard statements H242 - H302 . Precautionary statements include P210 - P234 - P235 - P301 + P312 - P370 + P378 - P403 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the reaction of 2,4-pentanedione with sodium azide, followed by reaction with dimethylformamide dimethylacetal and trifluoroacetic acid to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.", "Starting Materials": ["2,4-pentanedione", "sodium azide", "dimethylformamide dimethylacetal", "trifluoroacetic acid", "hexafluorophosphoric acid"], "Reaction": ["Step 1: React 2,4-pentanedione with sodium azide in a solvent such as acetonitrile or dimethylformamide to form the intermediate 2-Azido-3,5-dimethylcyclohex-2-enone.", "Step 2: React the intermediate with dimethylformamide dimethylacetal and trifluoroacetic acid in a solvent such as dichloromethane to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate.", "Step 3: React the intermediate with hexafluorophosphoric acid in a solvent such as acetonitrile to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate."] }

CAS RN

1266134-54-6

Product Name

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

Molecular Formula

C5H10F6N5P

Molecular Weight

285.1305802

IUPAC Name

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate

InChI

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1

SMILES

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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